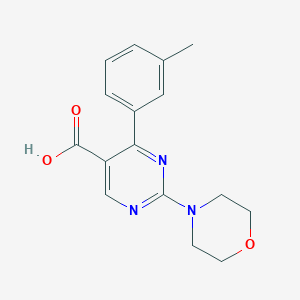

4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid

描述

属性

IUPAC Name |

4-(3-methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-3-2-4-12(9-11)14-13(15(20)21)10-17-16(18-14)19-5-7-22-8-6-19/h2-4,9-10H,5-8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOIEVSXDRFMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the Hantzsch pyrimidine synthesis , which involves the condensation of β-ketoesters with amidines in the presence of a suitable catalyst. The reaction conditions usually require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to achieving high yields and purity.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

科学研究应用

The applications of 4-(3-methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid include its use as a chemical intermediate and as an inhibitor in pharmaceutical research . Specifically, it has been investigated for its potential in treating cancer and as an antibacterial agent .

Scientific Research Applications

- Phosphoinositide 3-Kinase (PI3K) Inhibitor:

- NAPE-PLD Inhibitor:

- Pyrimidine-4-carboxamide derivatives, including compounds structurally related to this compound, have been identified as inhibitors of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme involved in the biosynthesis of the endocannabinoid N-acylethanolamines (NAEs). Inhibiting NAPE-PLD could have therapeutic applications .

- Antibacterial Agent:

- Certain pyrrole carboxylic acid derivatives are being explored as antibacterial agents by acting as DNA gyrase and/or Topo IV inhibitors . Though not a pyrrole derivative, this compound contains a carboxylic acid functional group on a pyrimidine ring, a structural feature that could be relevant in the context of antibacterial drug design .

Table 1: Structure-Activity Relationship (SAR) Analysis

| Modification at R3 | Resultant Activity |

|---|---|

| Morpholine | Starting Activity |

| Piperidine | Similar Activity |

| 3,3-difluoropiperidine | 2-fold increase |

| Dimethylamine | 2-fold increase |

| Pyrrolidine | ~4-fold increase |

Note: The table summarizes the impact of modifying the R3 substituent on the activity of pyrimidine derivatives, based on structure-activity relationship studies .

Table 2: NAPE-PLD Inhibition with Combined Substituents

| R1 | R2 | R3 | pIC50 (nM) | IC50 (nM) |

|---|---|---|---|---|

| cyclopropylmethylamide | (R/S)-3-phenylpiperidine | Dimethylamine | N/A | N/A |

| cyclopropylmethylamide | (R/S)-3-phenylpiperidine | Morpholine | N/A | N/A |

| cyclopropylmethylamide | (R/S)-3-phenylpiperidine | (R/S)-3-hydroxypyrrolidine | 7.14 | 72 |

Note: The table illustrates the impact on NAPE-PLD inhibitory activity (IC50 values) when combining optimal R1 and R2 substituents with various R3 substituents .

Experimental Considerations

作用机制

The mechanism by which 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

相似化合物的比较

Substituent Variations at Position 4

- 4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid (CAS 1775329-52-6) Structural Difference: Replaces the 3-methylphenyl group with pyridin-3-yl and substitutes morpholine with thiomorpholine (sulfur-containing analog). The pyridinyl group introduces basicity, which may influence target binding . Molecular Weight: 302.35 g/mol vs. ~297.3 g/mol (estimated for the target compound).

- 5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic acid (CAS 676563-55-6) Structural Difference: Chlorophenyl substituents at positions 4 and 5 instead of 3-methylphenyl and carboxylic acid.

Substituent Variations at Position 2

Ethyl 2-(methylsulfanyl)-4-(morpholin-4-yl)pyrimidine-5-carboxylate (CAS 100318-76-1)

- Structural Difference : Methylsulfanyl group at position 2 and ethyl ester at position 5 instead of morpholine and carboxylic acid.

- Impact : The ester group enhances lipophilicity, favoring passive diffusion, while methylsulfanyl may act as a leaving group in prodrug strategies. Molecular weight: 283.35 g/mol .

- Ethyl 4-amino-2-(4-morpholinyl)-5-pyrimidinecarboxylate Structural Difference: Amino group at position 4 and ethyl ester at position 4.

Carboxylic Acid Derivatives

- LY2409881 Hydrochloride

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Estimated) | Solubility (Water) |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₇N₃O₃ | ~297.3 | 3-Methylphenyl, morpholine, COOH | 2.1 | Moderate |

| 4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl) | C₁₄H₁₄N₄O₂S | 302.35 | Pyridin-3-yl, thiomorpholine, COOH | 1.8 | Low |

| Ethyl 2-(methylsulfanyl)-4-morpholino | C₁₂H₁₇N₃O₃S | 283.35 | Methylsulfanyl, ethyl ester | 3.0 | Low |

| 5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl) | C₁₇H₁₀Cl₃N₂O₂ | 395.63 | Dichlorophenyl, COOH | 3.5 | Very low |

*LogP estimated using fragment-based methods.

生物活性

4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid is a compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of a morpholine ring and a pyrimidine moiety, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₇N₃O₃

- Molecular Weight : 299.32 g/mol

- CAS Number : 1340705-83-0

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and anti-cancer agent.

1. Anti-inflammatory Activity

Research has indicated that compounds within the pyrimidine class exhibit significant anti-inflammatory properties. For instance, studies on related pyrimidine derivatives have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.

These findings suggest that the compound may similarly inhibit COX enzymes, contributing to its anti-inflammatory effects.

2. Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively documented. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study focused on pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is critical for rapidly dividing cells such as cancer cells .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyrimidine derivatives similar to this compound:

- Dihydroorotate Dehydrogenase Inhibition : A study reported that certain pyrimidine derivatives significantly inhibited DHODH activity, leading to reduced proliferation in cancer cell lines .

- Antimalarial Activity : Research on ferrocene-pyrimidine conjugates revealed promising antiplasmodial activities against Plasmodium falciparum, indicating that modifications in the pyrimidine structure can enhance biological activity against malaria .

- Structure–Activity Relationships (SAR) : Investigations into SAR have provided insights into how different substituents on the pyrimidine ring affect biological activity, guiding future synthetic efforts to optimize efficacy .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with a pyrimidine core (e.g., 5-carboxylate derivatives) and introduce substituents via nucleophilic substitution or condensation. For example, morpholine can be introduced using a Buchwald-Hartwig amination or SNAr reaction under reflux with a polar solvent (e.g., DMF or THF) .

- Step 2 : Functionalize the phenyl ring via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 3-methylphenyl group.

- Characterization : Use HPLC (purity >95%), NMR (e.g., δ ~2.3 ppm for methyl groups, δ ~3.7 ppm for morpholine protons), and FT-IR (C=O stretch ~1700 cm⁻¹) to confirm intermediates. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How is the purity of this compound validated, and what analytical techniques are essential for quality control?

- Methodology :

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy : LC-MS for molecular ion confirmation (e.g., [M+H]⁺ or [M−H]⁻). Elemental analysis (C, H, N within ±0.4% of theoretical values) ensures stoichiometric integrity.

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic forms, if any .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

- Methodology :

- Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives stabilize conformations, as seen in analogous morpholine-containing structures .

- Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic environments. Discrepancies in dihedral angles (e.g., ~12° vs. ~86° for substituent orientations) may arise from crystal packing forces .

Q. What strategies optimize the compound's bioactivity, and how are structure-activity relationships (SAR) explored?

- Methodology :

- Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring or replace morpholine with piperazine to alter lipophilicity and target engagement .

- Assays : Test antimicrobial activity via microbroth dilution (MIC values against S. aureus or C. albicans). For example, pyrimidine derivatives with morpholine substituents show IC₅₀ values <10 µM in antifungal models .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to enzymes like dihydrofolate reductase (DHFR), a common pyrimidine target .

Q. How are reaction conditions optimized to mitigate low yields in multi-step syntheses?

- Methodology :

- Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for cross-coupling steps to improve efficiency. For example, Suzuki reactions with aryl boronic acids achieve >80% yield under microwave irradiation .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance reaction sustainability.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry or temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。